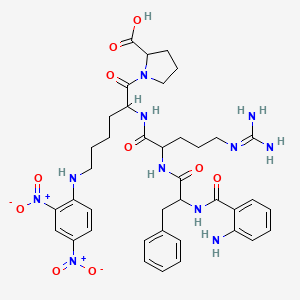
(R)-3-Amino-2-(hydroxymethyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Bis(hydroxymethyl)propionic acid” also known as “Dimethylolpropionic acid” is a type of organic compound that is commonly used as an AB2 type monomer for the synthesis of hyperbranched polymers . It is generally found in a solid state .
Synthesis Analysis
The synthesis of “2,2-Bis(hydroxymethyl)propionic acid” based dendrimers has been reported in several studies . These dendrimers have potential applications in various fields including the delivery systems for potent anticancer drugs .
Molecular Structure Analysis
The molecular structure of “2,2-Bis(hydroxymethyl)propionic acid” can be represented as (HOCH2)2C(CH3)COOH .
Chemical Reactions Analysis
The oxidation of 1-propanol to propionic acid with hydrogen peroxide has been reported in a study . The study revealed the key metabolic nodes of propionic acid synthesis.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Bis(hydroxymethyl)propionic acid” include a melting point of 189-191 °C and solubility in water, acetone, and methanol .
Applications De Recherche Scientifique
Hyperbranched Polyesters
“®-3-Amino-2-(hydroxymethyl)propanoic acid” is used in the synthesis of hyperbranched polyesters . The monomers derived from this compound are able to polymerize through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC reaction), producing hyperbranched polymers with good yields and molecular weights .
Coating Systems
The polymeric base, which includes “®-3-Amino-2-(hydroxymethyl)propanoic acid”, forms a continuous film adhering to the substrate and is capable of incorporating and binding together the other components of the formulation . This is particularly useful in applications such as paints and varnishes .
Reduction of Volatile Organic Compounds (VOC)
The use of globular polymers with low viscosity, instead of linear polymers, gives the distinct advantage of reducing the amount of volatile organic compounds (VOC) in the product for commercialization .
Synthesis of Polyurethane Dispersion
“®-3-Amino-2-(hydroxymethyl)propanoic acid” is used in the synthesis and characterization studies of polyurethane dispersion modified with polymethylsiloxane (Si-PUD) and its nanocomposites incorporated with clays .
Drug Delivery Systems
“®-3-Amino-2-(hydroxymethyl)propanoic acid” based dendrimers have potent applications as delivery systems for potent anticancer drugs such as cisplatin and doxorubicin, as well as agents for both boron neutron capture therapy and photodynamic therapy .
Construction of Dendritic Architectures
Simple derivatives of “®-3-Amino-2-(hydroxymethyl)propanoic acid” have been used to construct dendritic architectures via the “click” azide-acetylene cycloaddition .
Synthesis of Hyperbranched Polymers and Dendrimers
“®-3-Amino-2-(hydroxymethyl)propanoic acid” is commonly used as an AB 2 monomer for the synthesis of hyperbranched (hb) polymers and dendrimers .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-(aminomethyl)-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLNJPIGFDWGTP-GSVOUGTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677387 |
Source


|
| Record name | (2R)-2-(Aminomethyl)-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-2-(hydroxymethyl)propanoic acid | |
CAS RN |
1217700-75-8 |
Source


|
| Record name | (2R)-2-(Aminomethyl)-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

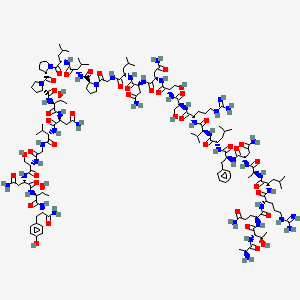

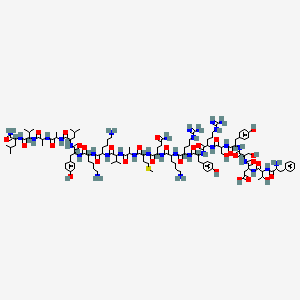
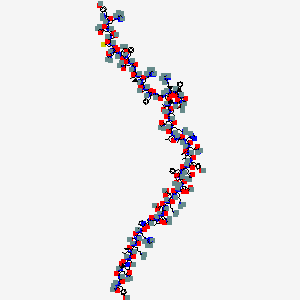

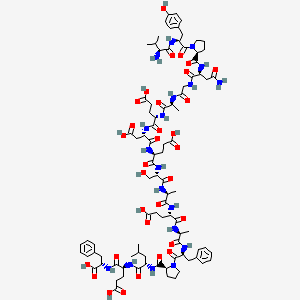
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B612772.png)

